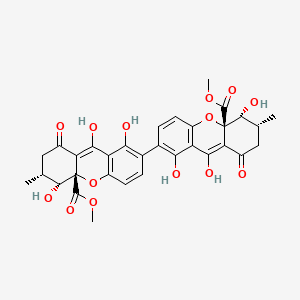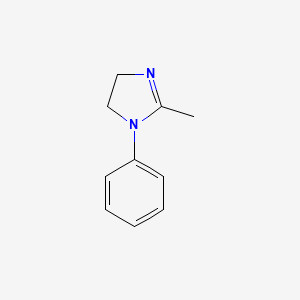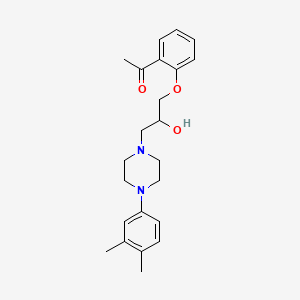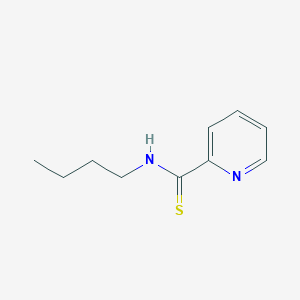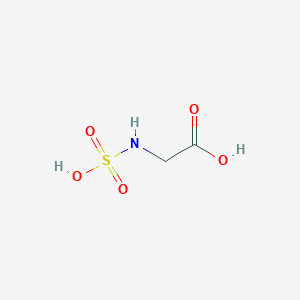
(2-Diazopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Diazopropyl)benzene is an organic compound that contains a diazo group (-N=N-) attached to a benzene ring with a propyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Diazopropyl)benzene can be synthesized through the diazotization of 2-propylaniline. The process involves the reaction of 2-propylaniline with nitrous acid, which is typically generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to prevent the decomposition of the diazonium salt intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Diazopropyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazo group can yield hydrazine derivatives.
Substitution: The diazo group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include azoxy compounds, hydrazine derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-Diazopropyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Diazopropyl)benzene involves the formation of reactive intermediates, such as carbenes or nitrenes, upon decomposition of the diazo group. These intermediates can interact with various molecular targets, leading to a range of chemical transformations. The pathways involved include insertion into C-H, O-H, and N-H bonds, as well as cyclopropanation and rearrangement reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropylbenzene: An organic compound with two isopropyl groups attached to a benzene ring.
Azobenzene: Contains a diazo group connecting two benzene rings.
Propylbenzene: A benzene ring with a single propyl group attached.
Eigenschaften
CAS-Nummer |
52809-55-9 |
|---|---|
Molekularformel |
C9H10N2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-diazopropylbenzene |
InChI |
InChI=1S/C9H10N2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
FNYGECOQSMJECD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=[N+]=[N-])CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



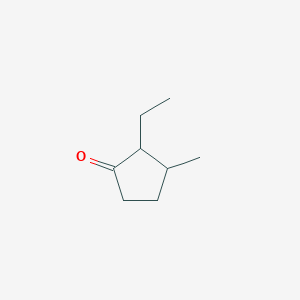

![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)
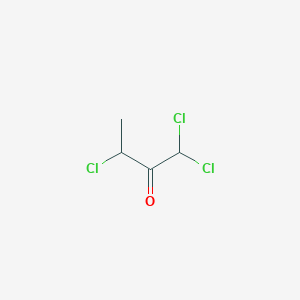
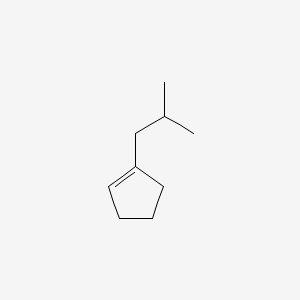
![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
